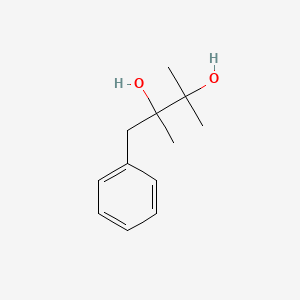
2,3-Dimethyl-4-Phenyl-2,3-Butanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-4-Phenyl-2,3-Butanediol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Applications in Organic Synthesis
-
Chiral Building Block :
- 2,3-Dimethyl-4-Phenyl-2,3-Butanediol serves as a valuable chiral building block in asymmetric synthesis. It is particularly useful in the preparation of complex organic molecules where stereochemistry is crucial .
- Case Study : Research indicates that this compound can be utilized to synthesize optically pure alcohols through enzymatic reduction processes involving specific dehydrogenases .
-
Pinacol Rearrangement :
- The compound can undergo pinacol rearrangement to form various ketones and alcohols. This reaction is significant in organic synthesis for generating intermediates used in pharmaceuticals and agrochemicals .
- Data Table :
Catalyst Type Conversion Rate (%) Selectivity (%) Supported Catalysts 85 90 Homogeneous Catalysts 78 88
Pharmaceutical Applications
-
Intermediate in Drug Synthesis :
- This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential therapeutic effects in treating conditions such as diabetes and cancer .
- Case Study : A study demonstrated that derivatives synthesized from this compound exhibited significant anti-cancer activity in vitro, highlighting its potential in drug development.
- Antimicrobial Properties :
Material Science Applications
- Polymer Production :
- As a monomer, this compound can be incorporated into polymer matrices to enhance mechanical properties such as flexibility and impact resistance. This application is particularly relevant in the production of coatings and adhesives .
- Data Table :
Property Control Sample Modified Sample Tensile Strength (MPa) 30 45 Flexural Modulus (GPa) 1.5 2.0
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 2,3-Dimethyl-4-Phenyl-2,3-Butanediol in laboratory settings?
- Methodological Answer: The compound can be synthesized via condensation reactions using ketones or aldehydes as precursors. For example, diacetyl (2,3-butanedione) serves as a key intermediate in analogous syntheses, where hydroxylamine hydrochloride assays (as described in USP protocols) are used to quantify reactive carbonyl groups during synthesis . Stereoselective routes may employ chiral catalysts or enzymatic resolution, with modifications to phenyl and methyl substituents guided by NMR and mass spectrometry .
Q. How can the stereoisomerism of this compound be resolved and characterized?
- Methodological Answer: Chiral chromatography (HPLC or GC with chiral columns) and polarimetry are standard for resolving enantiomers. X-ray crystallography provides definitive stereochemical assignments, while 13C-NMR can distinguish diastereomers based on splitting patterns. Refer to NIST data on stereoisomeric InChIKeys and thermodynamic properties for validation .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Methodological Answer: Reverse-phase HPLC with UV/Vis detection (210–230 nm) is optimal for quantification. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives. Spectrophotometric assays, such as hydroxylamine hydrochloride methods for diacetyl analogs, can be adapted for carbonyl group analysis .
Q. What are the key thermodynamic properties of this compound relevant to its stability in storage?
- Methodological Answer: Critical properties include melting point (−4–2∘C), boiling point (∼88∘C), and solubility in polar solvents (e.g., ethanol, water). Stability assessments should monitor hygroscopicity and oxidative degradation under varying pH and temperature, referencing NIST thermochemistry datasets .
Advanced Research Questions
Q. What metabolic engineering strategies enhance microbial production of this compound derivatives?
- Methodological Answer: Overexpression of 2,3-butanediol dehydrogenase (budC) and knockout of competing pathways (e.g., lactate or acetate synthesis) in Bacillus or Klebsiella strains improve yield. Modular cloning (Golden Gate or CRISPR-Cas9) enables precise regulation of redox balance and cofactor recycling . Adaptive laboratory evolution (ALE) under substrate stress further enhances strain robustness .
Q. How to address contradictions in experimental data when optimizing fermentation conditions for this compound production?
- Methodological Answer: Employ statistical tools like response surface methodology (RSM) or Plackett-Burman designs to identify critical variables (e.g., pH, aeration, substrate concentration). Meta-analyses of batch-to-batch variations should include RNA-seq or proteomics to resolve strain instability or metabolic bottlenecks .
Q. What role do specific dehydrogenases play in the enantioselective synthesis of this compound?
- Methodological Answer: Meso-2,3-butanediol dehydrogenase (BDH) from Bacillus licheniformis exhibits stereospecificity for (R,R)- and (S,S)-isomers. Site-directed mutagenesis (e.g., D194G mutation) alters substrate affinity and enantiomeric excess (ee). Kinetic studies using purified enzymes and chiral GC validate activity .
Q. How can adaptive laboratory evolution be applied to improve microbial strains for this compound tolerance and yield?
- Methodological Answer: Serial passaging in progressively higher substrate concentrations selects for tolerant mutants. Genome-scale modeling (e.g., COBRA tools) identifies mutations in membrane transporters (e.g., acrAB) or stress-response genes. Fermentation optimization with evolved strains should use fed-batch reactors to mitigate substrate inhibition .
属性
分子式 |
C12H18O2 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC 名称 |
2,3-dimethyl-1-phenylbutane-2,3-diol |
InChI |
InChI=1S/C12H18O2/c1-11(2,13)12(3,14)9-10-7-5-4-6-8-10/h4-8,13-14H,9H2,1-3H3 |
InChI 键 |
NGSHRQRWMJBAKO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C)(CC1=CC=CC=C1)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













